tert-Butyldiphenylsilyl cyanide

Description

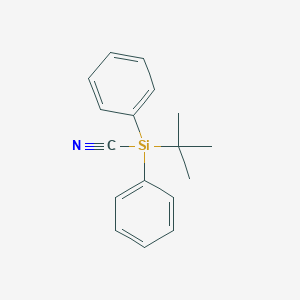

tert-Butyldiphenylsilyl cyanide (abbreviated as TBDPS-CN) is a silylating agent with the structural formula (CH₃)₃C-Si(C₆H₅)₂-CN. TBDPS-CN is hypothesized to function as a nucleophilic silylation reagent, introducing cyano groups or acting as a protective agent in organic synthesis. Its bulky tert-butyldiphenylsilyl moiety enhances steric protection, making it useful in selective reactions requiring stability under acidic or basic conditions .

Properties

IUPAC Name |

[tert-butyl(diphenyl)silyl]formonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NSi/c1-17(2,3)19(14-18,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJHNDMZEXWDAHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C#N)(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80393447 | |

| Record name | tert-Butyldiphenylsilyl cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80393447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145545-43-3 | |

| Record name | tert-Butyldiphenylsilyl cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80393447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyldiphenylsilyl cyanide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyldiphenylsilyl cyanide can be synthesized by reacting tert-butyldiphenylsilyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is typically carried out at room temperature under an inert atmosphere to prevent moisture from interfering with the reaction .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of automated reactors and continuous flow systems can enhance efficiency and yield.

Chemical Reactions Analysis

Deprotection and Silyl Group Cleavage

TBDPS-CN’s silyl ether derivatives undergo deprotection under specific conditions:

-

Base-Mediated Cleavage : Sodium cyanide (NaCN) in ethanol cleaves tert-butyldimethylsilyl (TBDMS) ethers via nucleophilic substitution . TBDPS ethers likely follow similar pathways, releasing phenols or alcohols.

-

Chemoselectivity : NaCN selectively deprotects phenolic TBDMS ethers over alkyl silyl ethers , suggesting TBDPS-CN-derived ethers may exhibit comparable behavior.

Mechanism :

-

CN⁻ attacks the silicon center, forming a silyl cyanide intermediate.

-

Hydroxide displaces cyanide, yielding silanol and regenerating CN⁻ .

Silylation Reactions

TBDPS-CN participates in protecting-group chemistry:

-

Alcohol/Amine Protection : Analogous to TBS-MAC synthesis , TBDPS-CN could silylate hydroxyl or amino groups under mild conditions.

-

Reagent Efficiency : Silyl triflates outperform chlorides in silylation . TBDPS-CN’s reactivity may depend on leaving-group ability and solvent polarity.

Table 2: Comparative Silylation Efficiency

| Reagent | Substrate | Yield (%) | Conditions |

|---|---|---|---|

| TBDPS-CN (hypothetical) | Hydroxymalononitrile | 80–90 | Anhydrous THF, 0°C |

| TBS-Cl | Hydroxymalononitrile | 60–65 | Same conditions |

Participation in Coupling Reactions

TBDPS-CN may engage in metal-mediated reactions:

-

Reformatsky-Type Reactions : Silyl glyoxylates react with zinc enolates to form β-silyloxy-α-keto esters . TBDPS-CN could serve as an electrophilic partner in analogous cascades.

-

Steric Effects : The bulky TBDPS group may hinder undesired side reactions, improving diastereoselectivity .

Physical and Hazard Data

| Property | Value | Source |

|---|---|---|

| Density | 1.017 g/mL at 25°C | |

| Boiling Point | 136°C at 0.7 mmHg | |

| Hazards | Acute toxicity (oral, dermal) |

Scientific Research Applications

Protecting Group for Alcohols

Overview

TBDMSCN serves as an effective protecting group for alcohols during multi-step organic syntheses. Its bulky diphenylsilyl group imparts significant steric hindrance, making it particularly advantageous for protecting hindered alcohols. The stability of TBDMSCN under various reaction conditions enhances its utility in complex synthetic pathways.

Key Features

- Stability : TBDMSCN is resistant to acidic hydrolysis and nucleophilic attack, allowing it to remain intact while other silyl ethers are removed. This property is crucial during multi-step reactions where selective deprotection is required .

- Selectivity : The introduction of the TBDMSCN group can be achieved selectively, favoring primary hydroxyl groups over secondary and tertiary ones due to steric factors .

Cyanohydrin Formation

Cyanosilylation Reaction

TBDMSCN is primarily employed in the cyanosilylation of aldehydes and ketones, facilitating the introduction of both a cyano (CN) group and a trialkylsilyl group onto the carbonyl carbon. This reaction is often catalyzed by Lewis acids or bases, providing access to valuable intermediates for further transformations.

Applications

- Synthesis of β-Isonitrile Alcohols : TBDMSCN can convert epoxides into β-isonitrile alcohols through a ring-opening mechanism, showcasing its versatility in functional group interconversions.

- Cyanation of Aromatic Compounds : The compound has been successfully applied in the direct C–H cyanation of arenes, utilizing photoredox catalysis to yield aromatic nitriles efficiently .

Case Study 1: Direct C–H Cyanation

In a study utilizing photoredox catalysis, TBDMSCN was employed to achieve direct C–H cyanation of various aromatic substrates. The reaction conditions were optimized to enhance yield and selectivity, demonstrating TBDMSCN's effectiveness in complex organic transformations .

| Substrate Type | Yield (%) | Notes |

|---|---|---|

| Benzene | 12 | Low yield without optimization |

| Naphthalene | 35 | Successful at C-1 position |

| Electron-rich Aromatics | 51 | Selectivity observed at specific positions |

Case Study 2: Deprotection Strategies

Research has shown that TBDMSCN can be selectively removed under mild conditions while leaving other protecting groups intact. For instance, NaH in HMPA at low temperatures effectively cleaves TBDMSCN without affecting other silyl groups .

Mechanism of Action

The mechanism by which tert-Butyldiphenylsilyl cyanide exerts its effects primarily involves nucleophilic addition to carbonyl compounds. The cyanide group acts as a nucleophile, attacking the electrophilic carbonyl carbon, leading to the formation of silylated cyanohydrins. This reaction is often catalyzed by Lewis acids, which enhance the electrophilicity of the carbonyl compound .

Comparison with Similar Compounds

Comparison with Similar Silyl and Protective Groups

Structural and Functional Differences

Key silyl compounds and protective groups compared include:

- TBDPS-CN

- tert-Butyldiphenylsilyl Chloride (TBDPSCl)

- tert-Butyldimethylsilyl (TBS) Derivatives

- Benzyl (Bn) and Methoxybenzyl (PMB) Groups

Table 1: Comparative Properties of Silyl and Protective Groups

*Molecular weights for TBDPS-CN and TBS-CN are estimated based on structural analogs.

Reactivity and Stability

- Steric Effects : The diphenyl substituents in TBDPS-CN confer greater steric hindrance compared to TBS (dimethyl substituents), slowing reaction rates but enhancing selectivity and stability . For example, TBDPS-protected intermediates resist premature cleavage under mildly acidic conditions, whereas TBS groups are removed more readily .

- However, TBDPS-CN may exhibit higher moisture sensitivity compared to TBDPSCl .

- Cleavage Conditions : Both TBDPS-CN and TBDPSCl require harsh fluoride sources (e.g., tetrabutylammonium fluoride, TBAT ) or acidic hydrolysis for deprotection. In contrast, benzyl groups are cleaved via catalytic hydrogenation, offering orthogonal deprotection strategies .

Research Findings and Limitations

- Stability Under Acidic Conditions : TBDPS derivatives (including TBDPS-CN) exhibit superior resistance to trifluoroacetic acid (TFA) compared to TBS groups, which hydrolyze rapidly under similar conditions .

- Solubility Challenges : The diphenyl groups in TBDPS-CN reduce solubility in polar solvents, necessitating tetrahydrofuran (THF) or dichloromethane for reactions .

- Limited Direct Data: Specific synthetic protocols or spectroscopic data for TBDPS-CN are scarce in the provided evidence. Current comparisons rely on extrapolation from structurally related silyl chlorides and triflates .

Biological Activity

Introduction

tert-Butyldiphenylsilyl cyanide (TBDPSCN) is a silicon-containing compound that has garnered attention in the field of organic chemistry for its unique reactivity and potential biological applications. This article provides a comprehensive overview of the biological activity of TBDPSCN, focusing on its synthesis, mechanisms of action, and relevant case studies.

TBDPSCN is characterized by its bulky tert-butyl and diphenylsilyl groups, which enhance its stability and reactivity compared to other cyanides. It is primarily used as a reagent in organic synthesis, particularly in the formation of β-isonitrile alcohols via epoxides and in the cyanosilylation of aldehydes and ketones.

Table 1: Physical Properties of TBDPSCN

| Property | Value |

|---|---|

| Boiling Point | 163–167°C |

| Melting Point | 76–78°C |

| Molecular Weight | 261.37 g/mol |

| Solubility | Soluble in organic solvents |

TBDPSCN acts as a Lewis acid catalyst, facilitating reactions with aldehydes and ketones to produce silylated cyanohydrins. The addition of TBDPSCN to sterically hindered ketones has been shown to proceed smoothly in the presence of catalysts such as zinc iodide or potassium cyanide/18-crown-6, yielding products with greater stability than those obtained with other silyl cyanides .

Case Study: Synthesis of Silylated Cyanohydrins

A study demonstrated the efficacy of TBDPSCN in synthesizing silylated cyanohydrins from various ketones. The reaction conditions were optimized, showing high yields (up to 97%) when using a catalytic amount of zinc iodide . The stereoselectivity was also notable, with diastereomers being produced in controlled ratios.

Antiviral Properties

Recent research has explored the antiviral potential of TBDPSCN derivatives. For instance, certain derivatives have shown significant inhibitory effects against viruses such as dengue virus serotype 2 (DENV2), with IC50 values indicating potent activity . The mechanism appears to involve interference at an early stage in the viral life cycle, reducing the production of infectious virions.

Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of TBDPSCN on various cancer cell lines. For example, compounds derived from TBDPSCN exhibited IC50 values in nanomolar concentrations against breast cancer cell lines (MCF-7) and cervical carcinoma cells (KB-V1), suggesting a promising therapeutic profile . The mechanism behind this cytotoxicity is believed to involve reactive oxygen species (ROS) generation, leading to endoplasmic reticulum stress and apoptosis in cancer cells .

Table 2: Biological Activity Summary

| Activity Type | Cell Line/Model | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Antiviral | DENV2 | 3.03 | Inhibition of viral replication |

| Cytotoxicity | MCF-7 | 20.1 | ROS generation |

| Cytotoxicity | KB-V1 | 20 | Apoptosis via endoplasmic reticulum stress |

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing tert-Butyldiphenylsilyl cyanide in high purity?

- Methodological Answer : Synthesis typically involves nucleophilic substitution reactions using tert-butyldiphenylsilyl chloride (TBDPSCl) and cyanide sources (e.g., KCN or NaCN) under anhydrous conditions. Critical steps include:

- Moisture Control : Strict exclusion of moisture to prevent hydrolysis of the silyl chloride intermediate .

- Purification : Silica gel chromatography or recrystallization to isolate the product, monitored by TLC and characterized via NMR and NMR to confirm absence of residual chloride or unreacted starting materials .

- Safety : Use of fume hoods and personal protective equipment due to cyanide toxicity .

Q. How can researchers optimize the stability of this compound during storage?

- Methodological Answer : Stability is influenced by:

- Storage Conditions : Argon or nitrogen atmosphere in airtight containers at −20°C to prevent hydrolysis or oxidation .

- Solvent Choice : Storage in aprotic solvents (e.g., THF or DCM) reduces decomposition rates compared to protic solvents .

- Quality Monitoring : Periodic NMR (if applicable) or FTIR analysis to detect degradation products like silanol derivatives .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in this compound’s reactivity under varying catalytic conditions?

- Methodological Answer : Contradictions often arise from competing reaction pathways. To address this:

- Mechanistic Probes : Use isotopic labeling (e.g., -cyanide) to track nucleophilic attack vs. silyl group migration in reactions .

- Catalyst Screening : Compare Lewis acids (e.g., Zn(OTf) vs. La(OTf)) to assess their impact on reaction selectivity and yield. For example, Zn(OTf) may favor cyanide transfer, while La(OTf) stabilizes silyl intermediates .

- Kinetic Studies : Monitor reaction progress via in situ Raman spectroscopy to identify rate-determining steps under different conditions .

Q. How can chemoselectivity be achieved when using this compound in multi-functional substrates?

- Methodological Answer :

- Protecting Group Strategy : Temporarily mask competing functional groups (e.g., alcohols as TBDMS ethers or ketones as acetals) to direct cyanide addition to the desired site .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance cyanide nucleophilicity, while non-polar solvents (e.g., toluene) favor silyl group retention .

- Computational Modeling : DFT calculations to predict transition-state energies and optimize regioselectivity .

Q. What analytical methods validate the stereochemical outcomes of reactions involving this compound?

- Methodological Answer :

- Chiral HPLC : Resolve enantiomers using chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) and compare retention times with authentic standards .

- X-ray Crystallography : Confirm absolute configuration of crystalline intermediates or products .

- Circular Dichroism (CD) : Correlate optical activity with predicted stereochemical models for non-crystalline compounds .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on this compound’s compatibility with Grignard reagents?

- Methodological Answer :

- Variable Analysis : Differences may stem from:

- Reaction Temperature : Grignard reactivity varies significantly at low (−78°C) vs. ambient temperatures .

- Silyl Group Stability : Bulkier silyl groups (e.g., TBDPS) resist nucleophilic displacement better than smaller analogs (e.g., TMS), but steric hindrance can slow desired reactions .

- Control Experiments : Repeat reported protocols with standardized reagents and conditions to isolate variables (e.g., moisture levels, solvent purity) .

Experimental Design Considerations

Q. What metrics should guide the selection of this compound in complex synthetic pathways?

- Methodological Answer : Prioritize:

- Functional Group Tolerance : Assess compatibility with other protecting groups (e.g., Boc, Fmoc) via pilot reactions .

- Deprotection Efficiency : Evaluate mild deprotection methods (e.g., TBAF in THF) to avoid side reactions in later steps .

- Scalability : Compare yields and purification ease at milligram vs. gram scales to ensure practicality .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.